Cas no 1198790-53-2 ((S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine)

1198790-53-2 structure
Nombre del producto:(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine
(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine Propiedades químicas y físicas
Nombre e identificación
-
- Liafensine
- BMS-820836
- 3-Pyridazinamine, 6-[(4S)-1,2,3,4-tetrahydro-2-methyl-4-(2-naphthalenyl)-7-isoquinolinyl]-
- AKOS032946316
- (5)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine
- 6-((4S)-2-METHYL-4-(NAPHTHALEN-2-YL)-1,2,3,4-TETRAHYDROISOQUINOLIN-7-YL)PYRIDAZIN-3-AMINE
- SCHEMBL1120067
- Liafensine (USAN)
- liafensina
- DTXCID5075101
- HY-19907
- CHEBI:177531
- BDBM50459930
- LIAFENSINE [WHO-DD]
- 6-[(4S)-2-Methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine
- Liafensine (USAN/INN)
- Q18353685
- VCIBGDSRPUOBOG-QFIPXVFZSA-N
- D10443
- Liafensine [USAN:INN]
- LIAFENSINE [INN]
- CS-0016946
- 6-[(4s)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine
- 1198790-53-2
- UNII-R34ID086Z6
- R34ID086Z6
- DB14878
- DTXSID60152610
- Liafensine [USAN]
- GLXC-03901
- CHEMBL2364614
- 3-Pyridazinamine, 6-((4S)-1,2,3,4-tetrahydro-2-methyl-4-(2-naphthalenyl)-7-isoquinolinyl)-
- BMS 820836
- (S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine
- liafensinum
-
- Renchi: 1S/C24H22N4/c1-28-14-20-13-19(23-10-11-24(25)27-26-23)8-9-21(20)22(15-28)18-7-6-16-4-2-3-5-17(16)12-18/h2-13,22H,14-15H2,1H3,(H2,25,27)/t22-/m0/s1
- Clave inchi: VCIBGDSRPUOBOG-QFIPXVFZSA-N
- Sonrisas: C1(N)=NN=C(C2=CC3=C(C=C2)[C@H](C2=CC=C4C(=C2)C=CC=C4)CN(C)C3)C=C1
Atributos calculados
- Calidad precisa: 366.18444672g/mol
- Masa isotópica única: 366.18444672g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 2
- Complejidad: 525
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 55Ų
- Xlogp3: 3.7
Propiedades experimentales
- Color / forma: Solid powder
(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine Información de Seguridad
- Palabra de señal:Warning
- Condiciones de almacenamiento:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A762372-25mg |
Liafensine |
1198790-53-2 | 99+% | 25mg |
$1588.0 | 2025-02-20 | |
Ambeed | A762372-5mg |
Liafensine |
1198790-53-2 | 99+% | 5mg |
$782.0 | 2025-02-20 | |
Ambeed | A762372-1mg |
Liafensine |
1198790-53-2 | 99+% | 1mg |
$328.0 | 2025-02-20 | |
Ambeed | A762372-10mg |
Liafensine |
1198790-53-2 | 99+% | 10mg |
$1069.0 | 2025-02-20 | |
Ambeed | A762372-50mg |
Liafensine |
1198790-53-2 | 99+% | 50mg |
$2130.0 | 2025-02-20 |
(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine Literatura relevante
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
1198790-53-2 ((S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine) Productos relacionados
- 2137598-68-4(Cyclopentane, [1-(bromomethyl)-2,2-dimethylcyclopropyl]-)
- 690644-11-2(4-tert-butyl-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide)
- 4933-14-6(Spirocyclohexane-1,3'-indol-2'(1'H)-one)
- 1234931-00-0(phenyl 4-(4-acetamido-2-methylbenzenesulfonamido)methylpiperidine-1-carboxylate)
- 150016-23-2(5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-pentyl-2,3-dihydro-1H-pyrrol-3-one)
- 1375471-57-0(2-(Aminomethyl)-3-methylcyclopentan-1-ol)
- 141989-37-9(Pyridine, 3-(1-methyl-1H-imidazol-2-yl)-)
- 1805535-12-9(5-(Difluoromethyl)-2-fluoro-3-methylpyridine-6-sulfonamide)
- 1449503-98-3(4-Chloro-2-(3-hydroxypyrrolidin-1-yl)-1,3-thiazole-5-carbaldehyde)
- 1824475-95-7([2-(Thiophen-2-yl)piperidin-3-yl]methanamine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1198790-53-2)(S)-6-(2-methyl-4-(naphthalen-2-yl)-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridazin-3-amine

Pureza:99%/99%/99%/99%/99%
Cantidad:1mg/5mg/10mg/25mg/50mg
Precio ($):295/704/962/1429/1917